molecular formula C16H17N3O3S B2393610 N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 898656-98-9

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B2393610
CAS No.: 898656-98-9
M. Wt: 331.39
InChI Key: ZMNZILQXRILYDX-UHFFFAOYSA-N
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Description

“N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide” is a complex organic compound that contains a pyridine ring and a pyrrolidine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyridine ring and a pyrrolidine ring connected by a sulfonylbenzamide group . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . Pyridine rings can undergo electrophilic substitution reactions, while pyrrolidine rings can participate in a variety of reactions due to the presence of the amine group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the pyridine ring could make the compound basic, while the pyrrolidine ring could confer solubility in organic solvents .

Scientific Research Applications

Synthesis and Reactivity

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide is structurally related to pyridinium salts, which are critical in the synthesis of diverse organic compounds. Pyridinium salts have been employed in synthetic chemistry as intermediates for the production of pyridinium ionic liquids, ylides, and in the development of antimicrobial, anticancer, antimalarial, and anticholinesterase inhibitors. Their applications extend to material science, demonstrating their role in gene delivery technologies (Sowmiah, Esperança, Rebelo, & Afonso, 2018). Similarly, the synthesis of highly functionalized pyridines from N-sulfonyl ketimines showcases the compound's utility in creating complex molecules through efficient bond formations, further underscoring its value in synthetic organic chemistry (Zhang, Huang, Zhang, & Dong, 2014).

Biological Applications

While direct studies on this compound specifically in biological systems were not found, related compounds have been investigated for their biological activities. For example, derivatives and structurally similar compounds have been explored for their potential in medical applications, such as the development of potassium-competitive acid blockers for treating gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases (Arikawa et al., 2012). Additionally, compounds with the pyrrolidine motif, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, have been characterized for their selective antagonism towards κ-opioid receptors, highlighting their potential in treating depression and addiction disorders (Grimwood et al., 2011).

Material Science and Pharmacology

The adaptability of pyridinium and related compounds extends into material science and pharmacology. Their roles in creating luminescent compounds for biological sensing and their involvement in thermal and photochemical processes demonstrate the broad applicability of these compounds in developing new technologies and therapeutic agents (Halcrow, 2005).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound . This could include investigating its biological activity, its potential uses in material science, or its behavior under various chemical conditions .

Properties

IUPAC Name

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(18-14-7-9-17-10-8-14)13-3-5-15(6-4-13)23(21,22)19-11-1-2-12-19/h3-10H,1-2,11-12H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNZILQXRILYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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